molecular formula C13H20O2 B2518666 2-[(1-Adamantyloxy)methyl]oxirane CAS No. 130187-71-2

2-[(1-Adamantyloxy)methyl]oxirane

Cat. No.: B2518666
CAS No.: 130187-71-2
M. Wt: 208.301
InChI Key: SOIAGOLKGAHWEU-UHFFFAOYSA-N
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Description

2-[(1-Adamantyloxy)methyl]oxirane is an organic compound with the molecular formula C13H20O2. It is characterized by the presence of an adamantane moiety linked to an oxirane ring through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Adamantyloxy)methyl]oxirane typically involves the reaction of adamantanol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Adamantyloxy)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-[(1-Adamantyloxy)methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The adamantane moiety provides stability and enhances the compound’s ability to interact with hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Adamantyloxy)methyl]oxirane is unique due to the combination of the adamantane moiety and the oxirane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(1-adamantyloxymethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-9-2-11-3-10(1)5-13(4-9,6-11)15-8-12-7-14-12/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIAGOLKGAHWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCC4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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